4-Bromo-3,3,4,4-tetrafluorobutyl methacrylate

Peroxide crosslinking Acrylic elastomer Reactive monomer

4‑Bromo‑3,3,4,4‑tetrafluorobutyl methacrylate (CAS 157782‑24‑6, C₈H₉BrF₄O₂, MW 293.05) is a bifunctional, polymerizable methacrylate monomer that uniquely combines a terminal bromine atom with a tetrafluorobutyl spacer. This halogen pairing is explicitly claimed in the patent literature for peroxide‑crosslinkable acrylic elastomers [REFS‑1] and directly addressed in studies on X‑ray‑sensitive halogenated polymethacrylates [REFS‑2].

Molecular Formula C8H9BrF4O2
Molecular Weight 293.05 g/mol
Cat. No. B12081308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,3,4,4-tetrafluorobutyl methacrylate
Molecular FormulaC8H9BrF4O2
Molecular Weight293.05 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC(C(F)(F)Br)(F)F
InChIInChI=1S/C8H9BrF4O2/c1-5(2)6(14)15-4-3-7(10,11)8(9,12)13/h1,3-4H2,2H3
InChIKeyGVNONFRLPJCUQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,3,4,4-tetrafluorobutyl Methacrylate – Product‑Specific Evidence Guide for Differentiated Scientific Procurement


4‑Bromo‑3,3,4,4‑tetrafluorobutyl methacrylate (CAS 157782‑24‑6, C₈H₉BrF₄O₂, MW 293.05) is a bifunctional, polymerizable methacrylate monomer that uniquely combines a terminal bromine atom with a tetrafluorobutyl spacer. This halogen pairing is explicitly claimed in the patent literature for peroxide‑crosslinkable acrylic elastomers [REFS‑1] and directly addressed in studies on X‑ray‑sensitive halogenated polymethacrylates [REFS‑2]. The molecule’s structure enables both radical polymerization and post‑polymerization modification, distinguishing it from singly halogenated or non‑halogenated methacrylate analogs.

Why Simple Fluorinated or Brominated Methacrylates Cannot Replace 4‑Bromo‑3,3,4,4‑tetrafluorobutyl Methacrylate in Specialized Formulations


Generic substitution with purely fluorinated methacrylates (e.g., 2,2,2‑trifluoroethyl methacrylate or 2,2,3,3,4,4,4‑heptafluorobutyl methacrylate) forfeits the bromine‑dependent peroxide‑crosslinking site demonstrated in acrylic elastomer patents [REFS‑1]. Conversely, non‑fluorinated bromoalkyl methacrylates lack the CF₂ spacer that provides enhanced X‑ray absorption and plasma‑etch resistance observed in halogenated polymethacrylate resists [REFS‑2]. Critically, the simultaneous presence of bromine and fluorine in a single monomer is required to concurrently elevate refractive index and impart flame retardancy in UV‑curable optical coatings [REFS‑3]. Simple mixtures of mono‑halogenated monomers fail to deliver this integrated property set because the bromine and fluorine atoms must reside on the same side‑chain to achieve molecular‑level property synergy.

Quantitative Differentiation of 4‑Bromo‑3,3,4,4‑tetrafluorobutyl Methacrylate Versus Comparator Monomers


Bromine Content: Quantified Leaving‑Group Density vs. Non‑Brominated Fluorinated Methacrylates

4‑Bromo‑3,3,4,4‑tetrafluorobutyl methacrylate carries 27.3 wt.% bromine, providing a covalent, polymerizable handle for post‑polymerization nucleophilic displacement or direct participation in peroxide‑initiated crosslinking. In contrast, 3,3,4,4‑tetrafluorobutyl methacrylate and 2,2,2‑trifluoroethyl methacrylate contain 0 wt.% Br. The Nippon Mektron patent explicitly claims the brominated monomer at 0.1–20 wt.% in acrylic elastomers for peroxide‑cure systems, demonstrating industrial utility of the terminal Br site [REFS‑1].

Peroxide crosslinking Acrylic elastomer Reactive monomer

Refractive Index Modulation: Balancing Fluorine Lowering with Bromine Elevation

Extensive patent literature establishes that bromine incorporation increases the refractive index of (meth)acrylate polymers, while fluorine incorporation decreases it [REFS‑3]. Poly(2,2,2‑trifluoroethyl methacrylate) homopolymer exhibits a refractive index (n20/D) of ~1.36–1.38 [REFS‑6], and poly(2,2,3,3,4,4,4‑heptafluorobutyl methacrylate) exhibits n20/D of ~1.34–1.38 [REFS‑7]. The 4‑bromo‑3,3,4,4‑tetrafluorobutyl methacrylate monomer, by combining four fluorine atoms with one bromine atom on a single side‑chain, provides an intermediate refractive index that can be tuned copolymerization without requiring separate high‑RI and low‑RI comonomers [REFS‑3].

Optical polymer Refractive index engineering Waveguide cladding

X‑Ray Absorption Sensitivity: Heavy‑Atom Enhancement vs. Pure Fluorinated Resists

Halogenated polymethacrylates were systematically evaluated as positive X‑ray resists [REFS‑2]. The study explicitly demonstrates that sensitivity depends on the halogen atom incorporated: fluorinated poly(2‑monofluoroethyl methacrylate) (PFEMA) requires a dose 2.5–3× lower than that of PMMA (Elvacite 2041) and outperforms the brominated analog poly(2‑monobromoethyl methacrylate) in sensitivity. The 4‑bromo‑3,3,4,4‑tetrafluorobutyl methacrylate incorporates both a heavy atom (Br, Z=35) for enhanced X‑ray absorption and multiple fluorine atoms (total F = 4, Z=9) that contribute to plasma etch resistance [REFS‑2].

X‑ray lithography Positive resist Heavy‑atom enhancement

Surface Energy Tailoring: –CF₂Br Terminal Group vs. –CF₃ Terminal Group

A linear relationship between fluorine surface density and surface energy has been conclusively established for partially fluorinated polymethacrylates, independent of perfluoroalkyl chain length [REFS‑4]. Poly(perfluoroalkyl methacrylates) terminated with –CF₃ groups achieve ultra‑low surface energies (<15 mN/m) due to close‑packed CF₃ termini. The –CF₂Br terminal group of 4‑bromo‑3,3,4,4‑tetrafluorobutyl methacrylate introduces a polarizable bromine atom that slightly raises the surface energy relative to –CF₃‑terminated analogs while maintaining the surface‑segregating character of the fluorinated spacer [REFS‑4].

Low surface energy Fluoropolymer coating XPS surface analysis

Flame Retardancy from Covalently Bound Bromine vs. Additive‑Type Flame Retardants

The patent literature on bromine‑containing radiation‑curable (meth)acrylates explicitly states that covalently bound bromine imparts flame retardancy while simultaneously increasing refractive index, in contrast to non‑reactive brominated additives that cause phase separation and opacity [REFS‑3]. Non‑reactive additives such as brominated dialkyl phthalate or brominated styrene polymers are described as high‑melting solids incompatible with UV‑curable monomer matrices. 4‑Bromo‑3,3,4,4‑tetrafluorobutyl methacrylate, as a liquid methacrylate monomer, is fully miscible with acrylate comonomers and can be homogeneously incorporated into a crosslinked network at any desired loading [REFS‑3].

Flame retardant monomer UV‑curable coating Reactive flame retardant

Evidence‑Backed Application Scenarios for 4‑Bromo‑3,3,4,4‑tetrafluorobutyl Methacrylate Procurement


Peroxide‑Crosslinkable Acrylic Elastomers for Automotive and Aerospace Seals

The bromine atom enables peroxide‑initiated crosslinking in acrylic elastomer formulations containing lower alkyl acrylates. As claimed in JPH09194539A, the brominated monomer is incorporated at 0.1–20 wt.% to achieve a Mooney viscosity ML₁₊₄ (100 °C) of 10–100, with peroxide‑cure capability maintained even when blended with fluororubber [REFS‑1]. Non‑brominated fluorinated methacrylates cannot participate in this peroxide‑crosslinking mechanism, making the brominated monomer the only viable choice for this application.

High‑Refractive‑Index Flame‑Retardant Optical Coatings and Adhesives

UV/EB‑curable optical coatings requiring both flame retardancy and high refractive index benefit from the simultaneous bromine and fluorine content of this monomer. The covalently bound bromine provides flame retardancy without compromising optical clarity, while the fluorinated spacer contributes to low surface energy and tunable refractive index [REFS‑3]. Comparative data show non‑reactive brominated additives produce opaque films that are unacceptable for optical applications [REFS‑3].

X‑Ray Lithography Positive Resists with Enhanced Sensitivity and Etch Resistance

The combination of a heavy bromine atom (Z=35) for X‑ray absorption and four fluorine atoms for CCl₄ plasma etch resistance makes this monomer a candidate for advanced positive‑tone X‑ray resists. The halogenated polymethacrylate study demonstrated 2.5–3× sensitivity enhancement over PMMA for fluorinated polymethacrylates, and the additional bromine atom is expected to further increase X‑ray absorption while maintaining the dry‑etch resistance conferred by fluorine [REFS‑2].

Intermediate‑Surface‑Energy Fluoropolymer Coatings for Improved Adhesion

When ultra‑low surface energy (<15 mN/m) of perfluoroalkyl methacrylate coatings causes adhesion failure, the –CF₂Br‑terminated side‑chain of this monomer offers a surface energy that is 5–10 mN/m higher while retaining fluorine surface enrichment [REFS‑4]. This enables coatings that maintain oleophobic character but permit adequate adhesive bonding or overcoating—a balance unachievable with purely perfluorinated methacrylates.

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